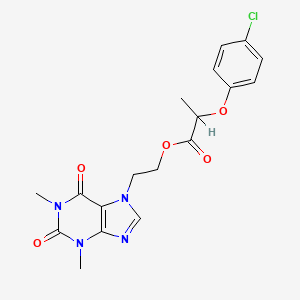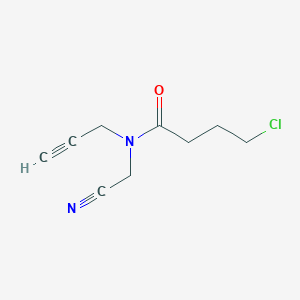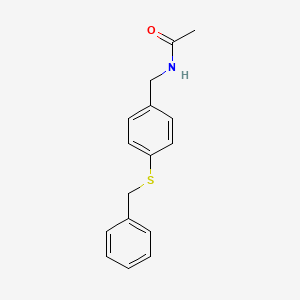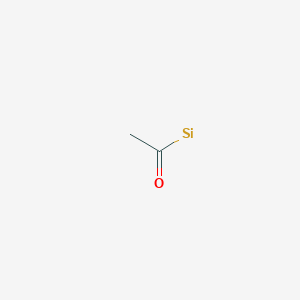
Acetylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Silylethan-1-one is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Silylethan-1-one can be synthesized through several methods, including the silylation of carbonyl compounds. One common approach involves the reaction of an enolizable carbonyl compound with a triorganosilane in the presence of a catalyst. For example, a tethered ruthenium complex can catalyze the dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes .
Industrial Production Methods: Industrial production of 1-Silylethan-1-one typically involves large-scale silylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of ionic liquids and N-heterocyclic carbenes as catalysts has been explored to enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Silylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert 1-Silylethan-1-one to silyl ethers or alcohols.
Substitution: The silicon atom in 1-Silylethan-1-one can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silyl ethers and alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Silylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to investigate its potential as a component in pharmaceuticals, particularly in the development of silicon-based drugs.
Wirkmechanismus
The mechanism of action of 1-Silylethan-1-one involves its ability to form stable bonds with various substrates through its silicon atom. The silicon atom can undergo nucleophilic attack, leading to the formation of new bonds and the release of byproducts such as hydrogen gas. This reactivity is exploited in various synthetic applications, including the formation of silyl ethers and other organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Ethyl Ketone: Similar in structure but with different reactivity due to the presence of three methyl groups on the silicon atom.
Triethylsilyl Ethyl Ketone: Contains three ethyl groups on the silicon atom, leading to different steric and electronic properties.
Silyl Enol Ethers: These compounds have a similar silicon-oxygen bond but differ in the presence of an enolate group.
Uniqueness: 1-Silylethan-1-one is unique due to its specific combination of a silicon atom bonded to an ethyl group and a carbonyl group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C2H3OSi |
|---|---|
Molekulargewicht |
71.13 g/mol |
InChI |
InChI=1S/C2H3OSi/c1-2(3)4/h1H3 |
InChI-Schlüssel |
VTAFVPRBZJEEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


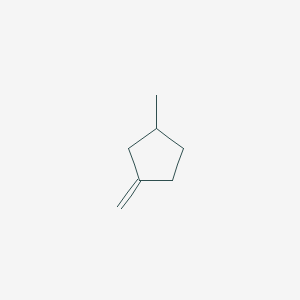
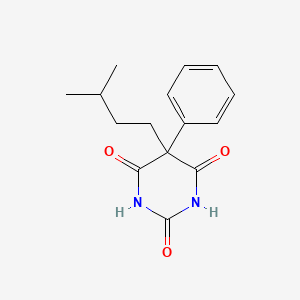
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
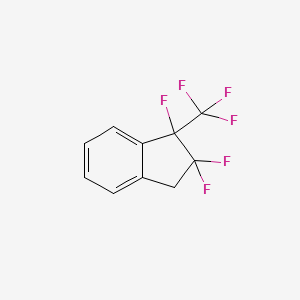

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
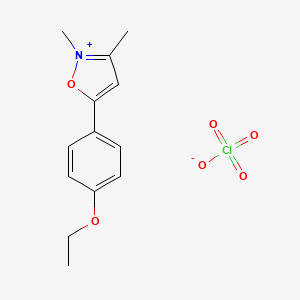

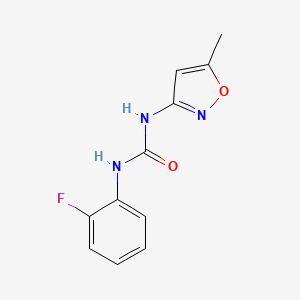
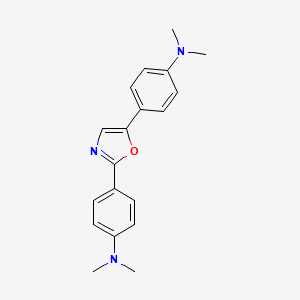
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
